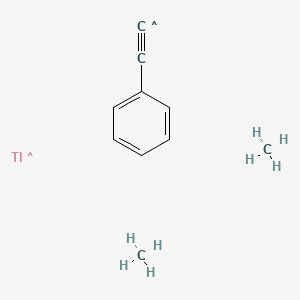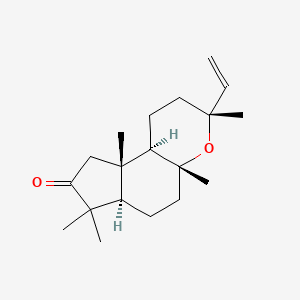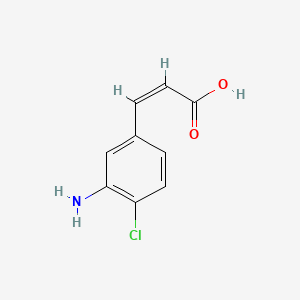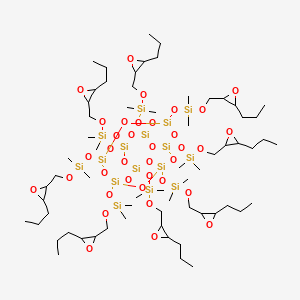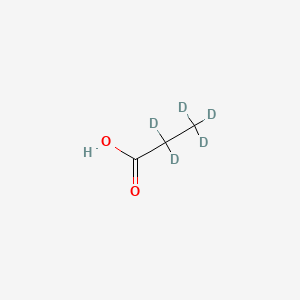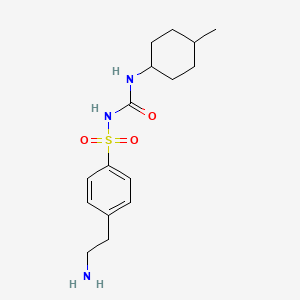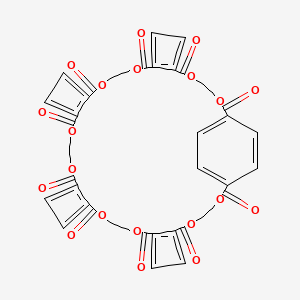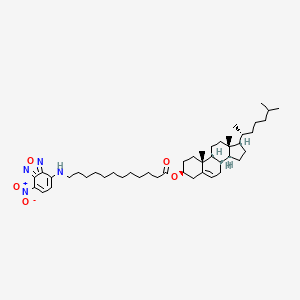
3-Dodecanoyl-nbd-cholesterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Dodecanoyl-nbd-cholesterol is a fluorescently-tagged cholesterol . The hydrophilic NBD fluorophore is attached to the hydrophilic end of cholesterol, separated by a 12-carbon spacer . This design allows the cholesterol to properly orient in membrane bilayers while the fluorescent tag is presented outside of the bilayer .
Synthesis Analysis
A series of cholesterol probes with NBD and Dansyl fluorophores attached to the 3-hydroxyl position via carbamate linkers has been designed and synthesized . Their ability to mimic the behavior of natural cholesterol in bilayer membranes has been examined .Molecular Structure Analysis
The molecular formula of this compound is C45H70N4O5 . The structure allows the cholesterol to orient in membrane bilayers while the fluorescent tag is presented outside the bilayer .Chemical Reactions Analysis
The design of this compound allows it to model the behavior of cholesterol in membranes better than the previously used 25-NBD cholesterol .Physical and Chemical Properties Analysis
The molecular weight of this compound is 747.1 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . The exact mass is 746.53462135 g/mol . The compound has a rotatable bond count of 20 .Aplicaciones Científicas De Investigación
Mimicking Natural Cholesterol in Membranes : Cholesterol analogs like 3-Dodecanoyl-nbd-cholesterol are used to study lipid trafficking and membrane organization. These analogs have the potential to mimic the unique properties of native cholesterol in lipid membranes, although they may not induce a comparable condensation of phospholipid membranes as known for native cholesterol. This suggests caution when using these analogs to study cholesterol behavior (Scheidt et al., 2003).
Cholesterol Transport from Liposomal Delivery Vehicles : The internalization efficiencies of fluorescent cholesterol analogs, like NBD-cholesterol, are compared with other phospholipid molecules for evaluating intracellular distribution and kinetics of small molecular cargo in liposomal formulations. This research is crucial for understanding the transport mechanisms of drugs and imaging probes attached to cholesterol (Kheirolomoom & Ferrara, 2007).
Fluorescence Lifetime and Anisotropy Decay Dynamics : The motional freedom of the NBD chromophore in phospholipid bilayers is studied to understand the role of lipid headgroups in mediating bilayer organization. This research is significant for understanding how cholesterol and its analogs affect membrane dynamics and organization (Greenough & Blanchard, 2009).
Epifluorescence Microscopy Studies : The effect of cholesterol on monolayers of phosphatidylcholine is studied using epifluorescence microscopy, employing fluorescent cholesterol analogs as probes. This helps in understanding the interaction of cholesterol with cell membranes, which is crucial for numerous biological processes (Worthman et al., 1997).
Liposome Comparison Studies : The use of fluorescent cholesterol analogs helps in comparing the properties of liposomes formed by different methods, providing insights into the behavior of cholesterol in various membrane environments (Lapinski et al., 2007).
Molecular Dynamics of NBD-labeled Cholesterol Analogs : Atomistic molecular dynamics simulations are used to study how NBD-labeled sterols, as cholesterol analogs, behave in phospholipid bilayers. This research is pivotal for understanding the limitations of using fluorescent cholesterol analogs in membrane biophysics (Robalo et al., 2013).
Versatility as a Cholesterol Tracer : Studies on 3-Hexanoyl-7-nitrobenz-2-oxa-1,3-diazol-4-yl-cholesterol (3-NBD-cholesterol) demonstrate its versatility as a cholesterol tracer in different cell models and extracellular vesicles. This indicates its utility in tracking cholesterol dynamics in cellular systems (Hu et al., 2021).
Use in Neutron Capture Therapy : The synthesis of dodecaborate-conjugated cholesterols for liposomal boron delivery systems in neutron capture therapy is another application. This research shows the potential of using cholesterol-based compounds in therapeutic applications (Nakamura et al., 2007).
Mecanismo De Acción
Propiedades
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H70N4O5/c1-31(2)16-15-17-32(3)36-21-22-37-35-20-19-33-30-34(25-27-44(33,4)38(35)26-28-45(36,37)5)53-41(50)18-13-11-9-7-6-8-10-12-14-29-46-39-23-24-40(49(51)52)43-42(39)47-54-48-43/h19,23-24,31-32,34-38,46H,6-18,20-22,25-30H2,1-5H3/t32-,34+,35+,36-,37+,38+,44+,45-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCIESALPKGCNM-QNKNOTAZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCCCCCCCNC5=CC=C(C6=NON=C56)[N+](=O)[O-])C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCCCCCCCNC5=CC=C(C6=NON=C56)[N+](=O)[O-])C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H70N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
747.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
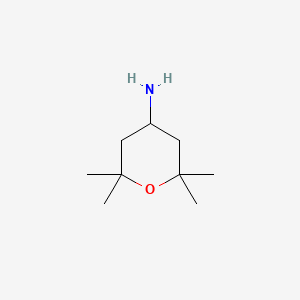
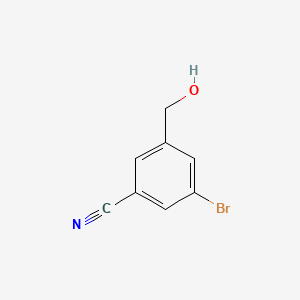
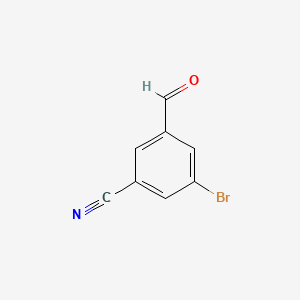

![Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B592715.png)
